Sulfurous acid

Descripción general

Descripción

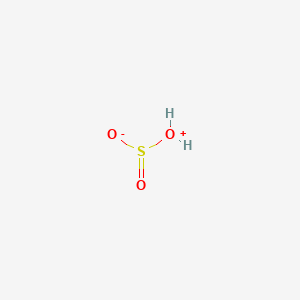

Sulfurous acid (H2SO3) is a weak and unstable acid formed when sulfur dioxide dissolves in water . It is a reducing agent and also acts as a bleaching agent . It is known for causing health hazards such as cancer, reproductive ailments, lung problems, etc .

Synthesis Analysis

Sulfurous acid can be prepared through a reaction involving sulfur dioxide (SO2) and water (H2O). This reaction is typically reversible, and under standard conditions, it results in an equilibrium mixture containing significant quantities of unreacted SO2 and H2O, alongside H2SO3 . The reaction is as follows: SO2 + H2O ⇌ H2SO3 .Molecular Structure Analysis

The molecular structure of sulfurous acid consists of two hydrogen atoms, one sulfur atom, and three oxygen atoms. Two oxygen atoms are directly bonded to sulfur, while the third is connected via a hydroxyl group (-OH) .Chemical Reactions Analysis

Sulfurous acid is involved in a synthesis reaction where one mole of sulfur dioxide (SO2) and one mole of water (H2O) combine to form one mole of sulfurous acid (H2SO3) . The reaction is as follows: SO2 + H2O ⇌ H2SO3 .Physical And Chemical Properties Analysis

Sulfurous acid is a weak, dibasic acid. It is generally encountered in the aqueous form as a colorless solution, given that it is unstable and does not exist in a pure state under normal conditions . It has a molecular weight of 82.07 g/mol . It reaches its boiling point at -60 °C and has a density of 1.03 g/mL .Aplicaciones Científicas De Investigación

Manufacture of Fertilizers

Sulfurous acid is used in various concentrations in the manufacture of fertilizers . It plays a crucial role in the production of sulfur-based fertilizers, which are essential for plant growth and soil fertility.

Production of Pigments and Dyes

Sulfurous acid is also used in the production of pigments and dyes . It acts as a reducing agent in various chemical reactions involved in the production process.

Drug Synthesis

In the pharmaceutical industry, sulfurous acid is used in the synthesis of certain drugs . It can act as a catalyst or a reactant in various chemical reactions involved in drug synthesis.

Manufacture of Explosives

Sulfurous acid is used in the manufacture of explosives . It is involved in the production of certain types of explosives where it acts as a strong oxidizing agent.

Production of Detergents

Sulfurous acid is used in the production of detergents . It is used in the saponification process, where it reacts with fats and oils to produce soap.

Petroleum Refining and Metallurgical Processes

Sulfurous acid is used in petroleum refining and metallurgical processes . It is used in the desulfurization process of petroleum products and in the extraction of certain metals.

Electrolyte in Lead-Acid Storage Batteries

One of its most familiar applications, sulfurous acid serves as the electrolyte in lead-acid storage batteries . It facilitates the flow of ions between the anode and cathode, enabling the storage and discharge of electrical energy.

Food Preservation and Wine Making

Through its salts known as sulfites, sulfurous acid is used as a preservative in several food items, including dried fruits and wines . It helps to prevent microbial growth and maintain the color and flavor of the food.

Mecanismo De Acción

Target of Action

Sulfurous acid (H2SO3) is a weak acid that primarily targets metabolic pathways in various organisms. It is an intermediate species for producing acid rain from sulfur dioxide (SO2) . It is also used as a reducing agent and disinfectant .

Mode of Action

Sulfurous acid interacts with its targets by participating in redox reactions . As a reducing agent, it donates electrons to other substances in a chemical reaction . This can lead to significant changes in the chemical structure and properties of the substances it interacts with.

Biochemical Pathways

Sulfurous acid plays a role in the global sulfur cycle . It is involved in both the assimilatory and dissimilatory pathways of sulfur metabolism . In the assimilatory pathway, it produces reduced sulfur compounds for the biosynthesis of S-containing amino acids. In the dissimilatory pathway, sulfate (or sulfur) is the terminal electron acceptor of the respiratory chain, producing large quantities of inorganic sulfide .

Pharmacokinetics

The pharmacokinetics of sulfurous acid, like other inorganic acids, involves its absorption, distribution, metabolism, and excretion (ADME). It is known that sulfurous acid can be absorbed through inhalation, ingestion, or skin contact . Once in the body, it can distribute to various tissues, where it may participate in metabolic reactions or cause tissue damage.

Result of Action

The primary result of sulfurous acid’s action is its corrosive and toxic effects . It can cause severe injury leading to death when inhaled, ingested, or contacted with the skin . It can also cause severe burns to the eyes and skin . On a molecular level, its reducing properties can lead to significant changes in the chemical structure and properties of the substances it interacts with.

Action Environment

The action of sulfurous acid is influenced by various environmental factors. For instance, its corrosive and toxic properties can be enhanced in certain conditions, such as high temperature . It is also worth noting that sulfurous acid is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes . Some are oxidizers and may ignite combustibles .

Safety and Hazards

Direcciones Futuras

As the world moves towards decarbonization, the demand for sulfuric acid is set to rise significantly from 246 to 400 million tons by 2040. This could result in a shortfall in annual supply of between 100 and 320 million tonnes, depending on how quickly decarbonization occurs . This projected shortage could stifle green technology advancement and threaten global food security .

Propiedades

IUPAC Name |

sulfurous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O3S/c1-4(2)3/h(H2,1,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNNMFCWUKXFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O3S, H2SO3 | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sulfurous acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Sulfurous_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7042435 | |

| Record name | Sulfurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfurous acid appears as a colorless liquid with a pungent burning sulfur odor. Corrosive to metals and tissue., Liquid, Clear colorless liquid with a suffocating odor of sulfur dioxide; [Merck Index], Solid | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17812 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

558.5 mg/mL | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Sulfurous Acid | |

CAS RN |

7782-99-2, 14265-45-3 | |

| Record name | SULFUROUS ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1558 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfurous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7782-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfurous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007782992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfurous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sulfurous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7042435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulphurous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.066 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFUROUS ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1P7893F4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-1,3,5-Oxadiazin-4-imine, tetrahydro-3-methyl-N-nitro-5-[[2-(phenylthio)-5-thiazolyl]methyl]-](/img/structure/B57757.png)